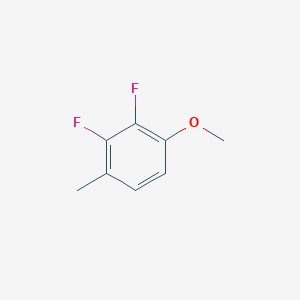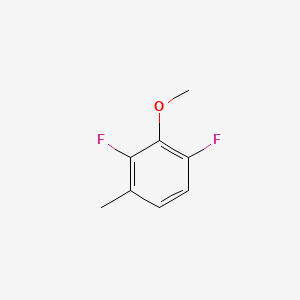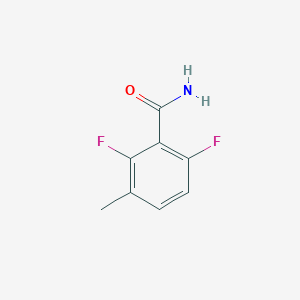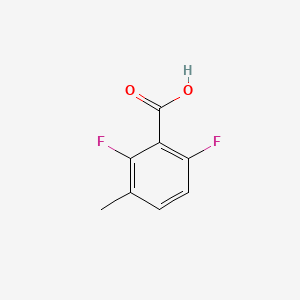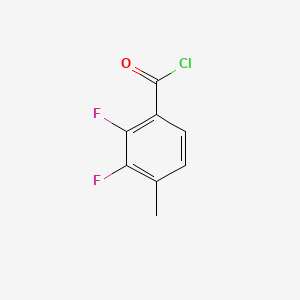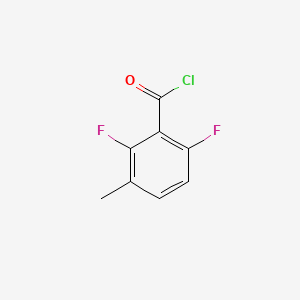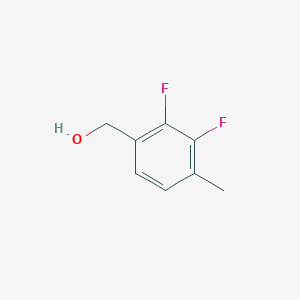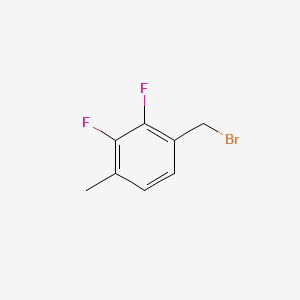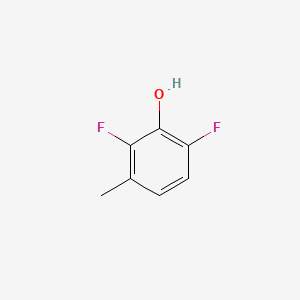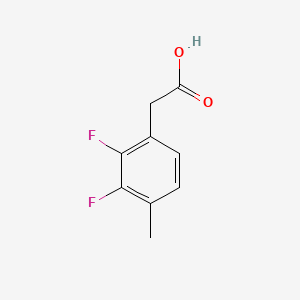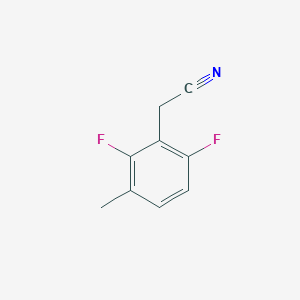
3'-Fluoro-4'-methylacetophenone
Übersicht
Beschreibung
3'-Fluoro-4'-methylacetophenone is a chemical compound that is part of the acetophenone family, characterized by a fluorine atom at the 3' position and a methyl group at the 4' position of the acetophenone structure. This compound is of interest in various chemical research areas due to its potential applications in organic synthesis and as a building block for more complex molecules.
Synthesis Analysis
The synthesis of related fluorinated acetophenone derivatives can involve various chemical reactions. For instance, the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, a compound with a similar fluorinated aromatic structure, includes the treatment of 4-chloro-2-fluoroanisole with dichloromethyl methyl ether and titanium tetrachloride, followed by a series of reactions including Grignard reagent addition and oxidation . Although not directly describing the synthesis of 3'-Fluoro-4'-methylacetophenone, these methods provide insight into the potential synthetic routes that could be adapted for its production.
Molecular Structure Analysis
Raman spectroscopic studies have been conducted on 4'-fluoroacetophenone, a compound closely related to 3'-Fluoro-4'-methylacetophenone, to understand the molecular interactions in binary liquid mixtures . The presence of the fluorine atom influences the physical and chemical properties of the molecule through its interaction with solvent molecules. This suggests that the molecular structure of 3'-Fluoro-4'-methylacetophenone would also exhibit unique interaction patterns due to the presence of both the fluorine atom and the methyl group.
Chemical Reactions Analysis
The reactivity of fluorinated acetophenones has been studied, particularly the lithium enolate of 4-fluoroacetophenone. The enolate form is a key intermediate in various chemical reactions, including aldol reactions, which are fundamental in building complex organic molecules . The study of such enolates provides valuable information on the reactivity of 3'-Fluoro-4'-methylacetophenone, as the fluorine atom can significantly affect the reactivity and stability of the enolate intermediate.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated acetophenones are influenced by the presence of the fluorine atom. For example, oligothiophene-based o-(carboxamido)trifluoroacetophenones exhibit fluorescence enhancement upon binding with carboxylate anions, a property that could be explored in the context of 3'-Fluoro-4'-methylacetophenone for sensing applications . Additionally, the fluorine atom's electronegativity and size can affect the compound's boiling point, solubility, and overall reactivity, which are important considerations in its practical applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
3'-Fluoro-4'-methylacetophenone has been utilized as a precursor in the synthesis of novel compounds with potential antimicrobial properties. For instance, novel derivatives synthesized from this compound have shown antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis, suggesting its utility in developing new antimicrobial agents (Ali & Yar, 2007).
Material Science and Catalysis
In material science and catalysis, 3'-Fluoro-4'-methylacetophenone is involved in the synthesis of tin(II) complexes with potential applications in bonding and antibacterial activities. These complexes, derived from amino acids, have been characterized for their molecular structures and potential as antibacterial agents, showcasing the compound’s role in developing materials with specific biological activities (Singh, 2010).
Organic Synthesis and Chemical Transformations
The compound has been employed in various chemical transformations, including the synthesis of complex molecules. For example, it has been used as a starting material or intermediate in the synthesis of compounds like 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, highlighting its utility in creating herbicide intermediates and other valuable chemical entities (Zhou Yu, 2002).
Safety And Hazards
3’-Fluoro-4’-methylacetophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .
Eigenschaften
IUPAC Name |
1-(3-fluoro-4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMNMGLEJNLUIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379101 | |
| Record name | 3'-Fluoro-4'-methylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Fluoro-4'-methylacetophenone | |
CAS RN |
42444-14-4 | |
| Record name | 3'-Fluoro-4'-methylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-fluoro-4-methylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


